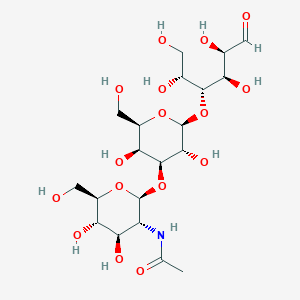

Lacto-n-triaose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lacto-N-triaose is an oligosaccharide.

Scientific Research Applications

1. Oligosaccharide Structure Analysis

Lacto-N-triaose, as a derivative of lacto-N-octaose and lacto-N-neooctaose, has been studied in the context of human milk oligosaccharides. Research by Tachibana, Yamashita, & Kobata (1978) identified difucosyl and trifucosyl derivatives in human milk. These structures have been analyzed using sequential enzymic degradation and quantitative methylation analysis, contributing to the understanding of milk oligosaccharides.

2. Enzyme Expression and Analysis

The expression of enzymes in Escherichia coli, using lactose as an inducer, has been investigated. The study by Hwang et al. (2000) focused on the expression of the Trigonopsis variabilis d-amino acid oxidase gene, highlighting the role of lactose in enzyme expression.

3. Mass Spectrometry of Neoglycolipids

Research by Pohlentz, Schlemm, Klima, & Egge (1994) utilized fast atom bombardment mass spectrometry for analyzing N-acetylated neoglycolipids carrying this compound. This study contributed to the understanding of carbohydrate moieties in neoglycolipids.

4. Fermentation Ability in Bifidobacteria

The fermentation ability of lacto-N-biose I, a building block of human milk oligosaccharides including this compound, was investigated in bifidobacterial strains by Xiao et al. (2009). This research is significant for understanding the selective growth of bifidobacteria and its role in infant nutrition.

5. Novel Galactose Operon in Bifidobacterium longum

Kitaoka, Tian, & Nishimoto (2005) discovered a novel galactose operon involving lacto-N-biose phosphorylase in Bifidobacterium longum, indicating a unique metabolic pathway involving this compound. Their findings, detailed in this study, are crucial for understanding carbohydrate metabolism in bifidobacteria.

Properties

Molecular Formula |

C18H32O16 |

|---|---|

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1 |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |

Synonyms |

GlcNAcβ1-3Galβ1-4Glc |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.